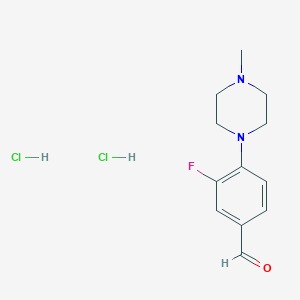
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is a chemical compound with the molecular formula C11H16FN3. It is a derivative of benzaldehyde, featuring a fluorine atom and a 4-methylpiperazin-1-yl group attached to the benzene ring. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting with 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, the compound can be converted to its aldehyde form through a nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde with an appropriate amine and reducing agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated, nitro, and other substituted benzene derivatives.
科学研究应用
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological systems and pathways involving fluorinated compounds.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through specific molecular targets and pathways. The fluorine atom and the 4-methylpiperazin-1-yl group play crucial roles in its biological activity. The exact mechanism of action may vary depending on the context in which the compound is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.
相似化合物的比较
4-Methylpiperazine: A simpler compound without the fluorine atom.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: The amine derivative of the target compound.
3-Fluoro-4-(4-methylpiperazin-1-yl)phenylmethanol: The alcohol derivative of the target compound.
Uniqueness: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is unique due to its combination of fluorine and the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13;;/h2-3,8-9H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFENXCAYNCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














